

# Application Notes and Protocols: Butyl Rubber as a Biomaterial in Medical Devices

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## Compound of Interest

Compound Name: Butyl rubber

Cat. No.: B1218949

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## Introduction

**Butyl rubber**, a synthetic elastomer comprised of isobutylene and isoprene, has become a cornerstone material in the medical device and pharmaceutical packaging industries.<sup>[1][2]</sup> Its unique combination of properties, including exceptional gas impermeability, chemical inertness, and good biocompatibility, makes it an ideal choice for applications where sterility, integrity, and patient safety are paramount.<sup>[3][4]</sup> This document provides detailed application notes, summarizes key performance data, and outlines experimental protocols for evaluating **butyl rubber** as a biomaterial in medical devices.

The most common types of **butyl rubber** used in medical applications are regular **butyl rubber** (IIR) and its halogenated derivatives, chloro**butyl rubber** (CIIR) and bromo**butyl rubber** (BIIR).<sup>[4]</sup> Halogenation enhances the curing versatility and compatibility with other polymers.<sup>[4]</sup> These materials are extensively used in the manufacturing of vial stoppers, syringe plungers, seals for infusion bottles, and components of catheters.<sup>[3]</sup>

## Key Properties and Applications

Medical-grade **butyl rubber** offers a unique set of characteristics that make it highly suitable for demanding healthcare applications:

- **Excellent Gas and Moisture Barrier:** **Butyl rubber** exhibits the lowest gas permeability among all elastomers, a critical feature for protecting sensitive drugs from oxidation and moisture.[5][6][7] This property is essential for maintaining the stability and shelf-life of parenteral drugs, vaccines, and biologics.[3]
- **Chemical Inertness:** It demonstrates high resistance to water, alcohols, dilute acids, and alkalis, ensuring minimal interaction with a wide range of pharmaceutical formulations.[8] This inertness helps to prevent the degradation of the drug product and the material itself.
- **Low Extractables and Leachables:** Medical-grade formulations are designed to have low levels of extractable and leachable compounds, which are substances that can migrate from the rubber into the drug product.[9][10] Minimizing these impurities is crucial to prevent contamination and ensure patient safety.[9][11]
- **Self-Sealing Properties:** The elasticity of **butyl rubber** allows it to form an effective seal that can be repeatedly punctured by a needle without compromising the integrity of the container, a vital feature for multi-dose vials.
- **Biocompatibility:** When properly formulated and processed, **butyl rubber** is biocompatible, meaning it does not elicit a significant adverse reaction when in contact with bodily tissues or fluids.[1][12]
- **Sterilization Compatibility:** **Butyl rubber** components can be sterilized using common methods such as steam (autoclaving) and ethylene oxide (EtO) without significant degradation of their physical properties.

## Data Presentation

The following tables summarize the typical quantitative data for medical-grade **butyl rubber**. These values can vary depending on the specific formulation, curing process, and manufacturer.

Table 1: Mechanical Properties of Medical-Grade **Butyl Rubber**

Property	Typical Value Range	Test Method
Durometer Hardness (Shore A)	40 - 90	ASTM D2240[13][14]
Tensile Strength (MPa)	3.4 - 20.7 (500 - 3000 PSI)[15]	ASTM D412
Ultimate Elongation (%)	300 - 850[15]	ASTM D412
Compression Set (%)	Fair to Good	ASTM D395
Tear Resistance	Good	ASTM D624

Table 2: Barrier Properties of Medical-Grade **Butyl Rubber**

Property	Typical Value	Test Method
Gas Permeability	Extremely Low[5]	Varies
Water Vapor Transmission Rate (WVTR)	Low	ASTM F1249[16]

Table 3: Biocompatibility Profile of Medical-Grade **Butyl Rubber**

Test Category	Standard	Typical Result
Cytotoxicity	ISO 10993-5[17]	Non-cytotoxic
Hemocompatibility	ISO 10993-4[18]	Non-hemolytic
Sensitization	ISO 10993-10	Non-sensitizing
Irritation	ISO 10993-10	Non-irritating

## Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on international standards and are intended to guide researchers in the evaluation of **butyl rubber** for medical applications.

## Protocol 1: In Vitro Cytotoxicity - Elution Test (Based on ISO 10993-5)

This test assesses the potential of leachable substances from the **butyl rubber** to cause cell death or inhibit cell growth.

### 1. Materials:

- Test sample of **butyl rubber**.
- L-929 mouse fibroblast cell line (or other appropriate mammalian cell line).
- Cell culture medium (e.g., MEM) with and without serum.
- Sterile extraction vessels.
- 96-well cell culture plates.
- MTT or NRU assay reagents.
- Incubator (37°C, 5% CO<sub>2</sub>).
- Microplate reader.

### 2. Procedure:

- Sample Preparation: Prepare the **butyl rubber** test sample with a defined surface area-to-volume ratio as specified in ISO 10993-12.
- Extraction:
  - Place the test sample in a sterile extraction vessel.
  - Add cell culture medium (with and without serum as separate extractions) at a ratio of material surface area or mass to the volume of the extraction vehicle (e.g., 3 cm<sup>2</sup>/mL or 0.2 g/mL).
  - Incubate the extraction vessel at 37°C for 24 to 72 hours with agitation.[\[17\]](#)
  - Prepare a negative control (extraction vehicle only) and a positive control (material with known cytotoxicity) under the same conditions.
- Cell Seeding: Seed L-929 cells into 96-well plates at a density that will ensure sub-confluent growth after 24 hours.
- Exposure:
  - After 24 hours of cell incubation, remove the culture medium and replace it with the prepared extracts (test sample, negative control, and positive control).
  - Incubate the cells with the extracts for a defined period (typically 24-48 hours).

- Assessment of Cytotoxicity:
- Qualitative: Observe the cells under a microscope for changes in morphology, such as cell lysis, rounding, or detachment, and grade the reactivity.
- Quantitative (MTT Assay):
- Add MTT solution to each well and incubate for 2-4 hours.
- Add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[\[19\]](#)

## Protocol 2: Hemocompatibility - Hemolysis Assay (Based on ISO 10993-4 and ASTM F756)

This test evaluates the potential of the **butyl rubber** to damage red blood cells.

### 1. Materials:

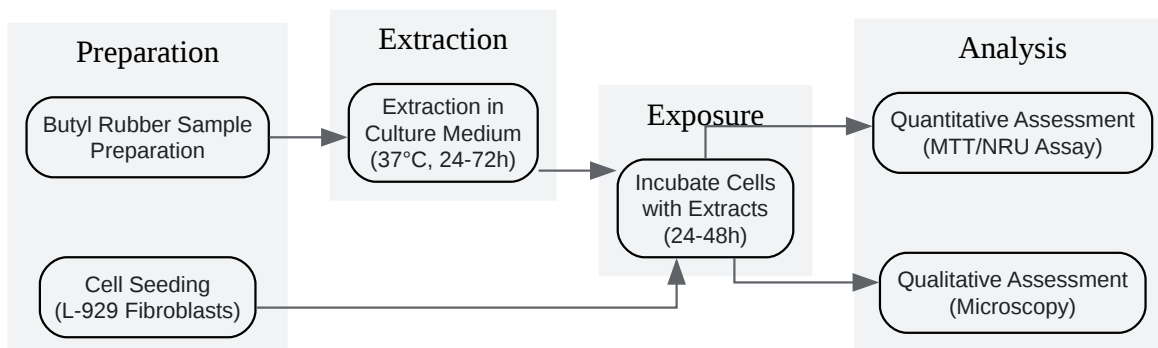
- Test sample of **butyl rubber**.
- Freshly collected human blood with an anticoagulant (e.g., citrate).
- Phosphate-buffered saline (PBS).
- Drabkin's reagent (for hemoglobin measurement).
- Spectrophotometer.
- Centrifuge.

### 2. Procedure:

- Sample Preparation: Prepare the **butyl rubber** test sample with a defined surface area.
- Direct Contact Method:
  - Place the test sample in a tube.
  - Add a defined volume of diluted blood.
  - Incubate at 37°C for a specified time with gentle agitation.
- Indirect Contact (Elution) Method:
  - Prepare an extract of the test sample in PBS at 37°C for 24 hours.
  - Add the extract to a defined volume of diluted blood.
  - Incubate at 37°C for a specified time.

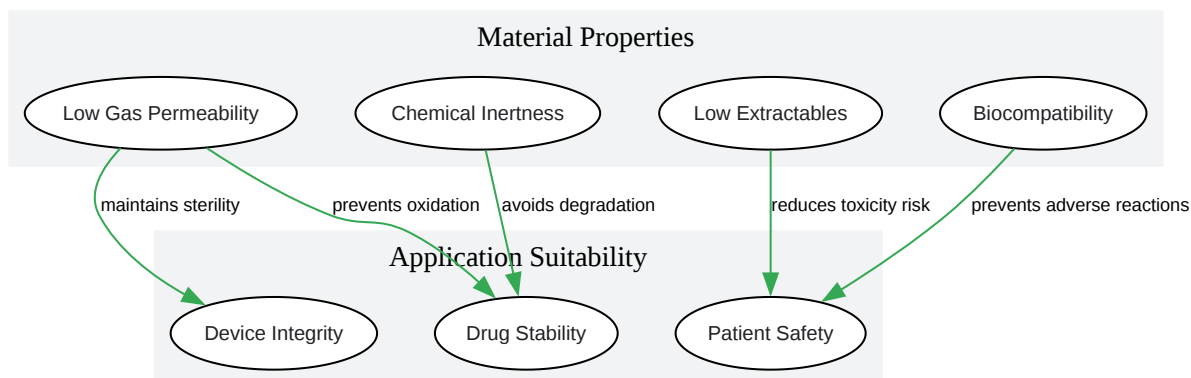
- Controls:
- Negative Control: Diluted blood incubated with a non-hemolytic material (e.g., high-density polyethylene).
- Positive Control: Diluted blood incubated with a known hemolytic agent (e.g., distilled water).
- Analysis:
- After incubation, centrifuge all tubes to pellet the intact red blood cells.
- Transfer the supernatant to a new tube.
- Add Drabkin's reagent to the supernatant to convert hemoglobin to cyanmethemoglobin.
- Measure the absorbance of the solution at 540 nm using a spectrophotometer.
- Calculation: Calculate the percentage of hemolysis for the test sample relative to the positive control. A hemolytic index of less than 2% is typically considered non-hemolytic.[20]

## Visualizations



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Workflow for In Vitro Cytotoxicity Testing.



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Key Properties of **Butyl Rubber** and Their Impact.

## Conclusion

**Butyl rubber** and its halogenated derivatives are indispensable materials in the field of medical devices and pharmaceutical packaging. Their superior barrier properties, chemical stability, and biocompatibility contribute significantly to the safety and efficacy of a wide range of medical products. The data and protocols presented in this document provide a comprehensive resource for researchers, scientists, and drug development professionals working with this versatile biomaterial. Adherence to standardized testing protocols is essential to ensure the quality and safety of medical devices incorporating **butyl rubber**.

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